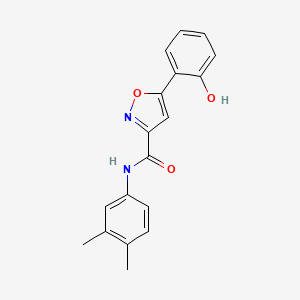
1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxy-3-(2-pyridinylsulfinyl)-2-propanol, also known as PPSIP, is a chemical compound that has been widely studied for its potential applications in scientific research. PPSIP is a chiral molecule that contains both an aryl ether and a pyridyl sulfoxide functional group. The compound has been shown to have a range of biochemical and physiological effects, and has been used in a variety of research studies.
Wirkmechanismus
The mechanism of action of 1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which are involved in inflammation and smooth muscle relaxation, respectively.
Biochemical and Physiological Effects:
1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activity. The compound has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, suggesting potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol in lab experiments is its potential as a therapeutic agent for a range of conditions. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, 1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol can be difficult to synthesize in large quantities, and its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol. One area of interest is the development of 1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the compound's mechanism of action, which may lead to the development of new drugs and therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol, and to determine its potential limitations and drawbacks.
Synthesemethoden
1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol can be synthesized through a multi-step process involving the reaction of pyridine-2-sulfinyl chloride with phenol, followed by the addition of isopropylmagnesium chloride. The resulting intermediate can then be oxidized to yield 1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol has been used in a variety of scientific research studies, particularly in the field of medicinal chemistry. The compound has been shown to have potential as a therapeutic agent for a range of conditions, including cancer, inflammation, and neurological disorders. 1-phenoxy-3-(2-pyridinylsulfinyl)-2-propanol has also been used in studies investigating the mechanisms of action of various drugs and natural products.
Eigenschaften
IUPAC Name |
1-phenoxy-3-pyridin-2-ylsulfinylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-12(10-18-13-6-2-1-3-7-13)11-19(17)14-8-4-5-9-15-14/h1-9,12,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXGFOTUNMYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CS(=O)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-propanesulfonamide](/img/structure/B5967964.png)
![N-(sec-butyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5967971.png)
![1-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5967975.png)

![1-(1-azepanyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5967989.png)
![1-(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B5968000.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1-butanamine](/img/structure/B5968011.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5968030.png)

![7-(cyclobutylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968037.png)
![1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B5968038.png)
![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5968042.png)

![1-(3-fluorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5968066.png)